2-Hydroxy-4'-methylbenzophenone
CAS No.: 19434-30-1
Cat. No.: VC14069902
Molecular Formula: C14H12O2
Molecular Weight: 212.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 19434-30-1 |
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Molecular Formula | C14H12O2 |
Molecular Weight | 212.24 g/mol |
IUPAC Name | (2-hydroxyphenyl)-(4-methylphenyl)methanone |
Standard InChI | InChI=1S/C14H12O2/c1-10-6-8-11(9-7-10)14(16)12-4-2-3-5-13(12)15/h2-9,15H,1H3 |
Standard InChI Key | CEVCYBWRNWZIAA-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Nomenclature
2-Hydroxy-4'-methylbenzophenone has the molecular formula C₁₄H₁₂O₂ and a molecular weight of 212.24 g/mol . Its IUPAC name is (2-hydroxyphenyl)-(4-methylphenyl)methanone, reflecting the hydroxyl group on the first benzene ring and the methyl substituent on the para position of the second ring. The SMILES notation CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2O and InChIKey CEVCYBWRNWZIAA-UHFFFAOYSA-N provide unambiguous representations of its structure .
Structural Analysis
The compound’s two aromatic rings are connected via a ketone bridge, creating a planar configuration that facilitates π-π interactions. The hydroxyl group at the 2-position enhances hydrogen-bonding potential, while the methyl group at 4' influences steric and electronic properties. Computational models predict a dipole moment of ≈2.5 D, with partial charges localized on the carbonyl oxygen and hydroxyl hydrogen .
Physical and Chemical Properties
Spectroscopic Features
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UV-Vis Absorption: Benzophenones typically absorb strongly in the UV-B range (280–320 nm) due to n→π* transitions in the carbonyl group. The hydroxyl and methyl substituents may shift absorption maxima slightly .
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NMR Spectroscopy: Proton NMR would reveal distinct signals for the hydroxyl proton (δ ≈ 12 ppm), aromatic protons (δ 6.5–8.0 ppm), and methyl group (δ ≈ 2.3 ppm). Carbon-13 NMR would show a carbonyl carbon at δ ≈ 195 ppm .
Synthesis and Manufacturing
Friedel-Crafts Acylation
The most common route for synthesizing benzophenones involves Friedel-Crafts acylation. For 2-Hydroxy-4'-methylbenzophenone, this would entail reacting p-toluoyl chloride with resorcinol (1,3-dihydroxybenzene) in the presence of a Lewis acid catalyst like aluminum chloride . A proposed pathway is:
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Acylation: p-Toluoyl chloride reacts with resorcinol at low temperatures (≈10°C) to form an acylium ion intermediate.
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Rearomatization: The intermediate undergoes rearomatization, yielding the ketone product.
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Workup: Hydrolysis with hydrochloric acid followed by neutralization isolates the crude product, which is purified via recrystallization .
Yield Optimization
Yields for analogous syntheses range from 73–80%, depending on reaction conditions. Solvents such as chlorobenzene improve solubility at elevated temperatures (≈120°C), while inert atmospheres prevent oxidative degradation .
Applications and Industrial Relevance
Pharmaceutical Intermediates
Benzophenones serve as precursors in synthesizing antihistamines and nonsteroidal anti-inflammatory drugs (NSAIDs). The methyl and hydroxyl groups in 2-Hydroxy-4'-methylbenzophenone could facilitate further functionalization, such as etherification or sulfonation, to generate bioactive derivatives .
Toxicology and Environmental Impact
Metabolic Pathways
Studies on 2-hydroxy-4-methoxybenzophenone (HMB) in rat hepatocytes reveal phase I metabolism involving hydroxylation and demethylation, producing dihydroxy derivatives . These metabolites, such as 2,4-dihydroxybenzophenone (DHB), exhibit estrogenic activity in MCF-7 breast cancer cells, with IC₅₀ values of 5 × 10⁻⁵ M in estrogen receptor binding assays . While direct data for 2-Hydroxy-4'-methylbenzophenone are lacking, similar biotransformation pathways are likely.
Ecotoxicology
Benzophenones are persistent organic pollutants due to their stability and lipophilicity. Predicted bioconcentration factors (BCF) for analogs exceed 500, suggesting accumulation in aquatic organisms . The methyl group may enhance membrane permeability, increasing bioavailability and potential toxicity.
Future Research Directions
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Synthetic Optimization: Develop greener catalysts (e.g., ionic liquids) to improve yield and reduce waste.
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Toxicological Profiling: Conduct in vitro and in vivo studies to assess endocrine disruption potential.
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Environmental Monitoring: Investigate degradation pathways in wastewater treatment plants to mitigate ecological risks.
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